2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one
Overview
Description
2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one is a chemical compound with the molecular formula C4H3ClN2O2. It is characterized by the presence of a chloro group attached to an ethanone moiety, which is further connected to a 1,2,5-oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one typically involves the reaction of chloroacetyl chloride with 1,2,5-oxadiazole derivatives under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction, which is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems helps in scaling up the production while ensuring safety and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the oxadiazole ring.
Cyclization: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution reactions: Formation of substituted ethanone derivatives.
Oxidation products: Oxidized oxadiazole derivatives.
Reduction products: Reduced forms of the oxadiazole ring.
Scientific Research Applications
2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. The oxadiazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
Comparison: 2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one is unique due to its specific combination of a chloro group and an oxadiazole ring, which imparts distinct reactivity and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-1-(1,2,5-oxadiazol-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-1-4(8)3-2-6-9-7-3/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCCGNHRVQMSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NON=C1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.